n-Formimidoyl-glutamic acid

説明

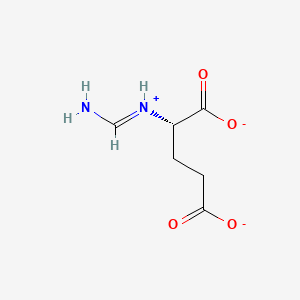

特性

CAS番号 |

816-90-0 |

|---|---|

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC名 |

2-(aminomethylideneamino)pentanedioic acid |

InChI |

InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12) |

InChIキー |

NRXIKWMTVXPVEF-UHFFFAOYSA-N |

異性体SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])[NH+]=CN |

正規SMILES |

C(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN |

外観 |

Solid powder |

他のCAS番号 |

816-90-0 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Formiminoglutamic acid; NSC 334078; NSC-334078; NSC334078; |

製品の起源 |

United States |

Methodological & Application

Application Note: Metabolic Profiling of Folate Deficiency

The Formiminoglutamic Acid (FIGLU) Excretion Assay[1][2]

Executive Summary

While direct measurement of serum folate and cobalamin (Vitamin B12) is the standard for first-line clinical screening, these static markers often fail to reflect intracellular functional status . The Formiminoglutamic Acid (FIGLU) excretion test serves as a high-sensitivity metabolic flux assay. By stressing the histidine catabolic pathway, researchers can detect "functional" folate deficiency—where folate is present in serum but metabolically unavailable (e.g., the "Folate Trap" in B12 deficiency) or depleted in tissue stores.

This guide details the end-to-end protocol for the Histidine Loading Test , from in vivo administration to LC-MS/MS quantitation , designed for research and drug development applications.

Biochemical Basis & Mechanism

Histidine catabolism requires tetrahydrofolate (THF) as a cofactor to convert formiminoglutamic acid (FIGLU) into glutamate.[1][2][3] In the absence of functional intracellular THF, this reaction is blocked, causing a massive accumulation of FIGLU, which is subsequently excreted in the urine.

2.1 The Metabolic Blockade

The following pathway illustrates the dependency of Histidine catabolism on Folate status.

Figure 1: The Histidine Catabolic Pathway.[4] The conversion of FIGLU to Glutamate is the rate-limiting step dependent on Tetrahydrofolate (THF).

Protocol A: The Histidine Loading Test (In Vivo)

Objective: To saturate the histidine catabolic enzymes, forcing the accumulation of FIGLU if THF availability is rate-limiting.

3.1 Pre-Analytical Requirements

-

Subject Status: Fasting (overnight) is preferred to normalize amino acid baselines.

-

Contraindications: Avoid in subjects with severe liver disease (enzyme deficiency may yield false negatives).

3.2 Administration & Collection

| Step | Action | Technical Rationale |

| 1. Baseline | Collect 10 mL spot urine (Time 0). | Establishes basal FIGLU/Creatinine ratio. |

| 2. Loading | Administer L-Histidine orally.• Adults: 15 g (dissolved in fruit juice/water).• Pediatrics: 0.1 g/kg body weight. | 15g is the historical "stress dose" required to overwhelm the enzymatic capacity in deficient states [1]. |

| 3. Hydration | Encourage moderate water intake (200-300 mL/hr). | Ensures sufficient urine volume for analysis. |

| 4. Collection | Collect all urine for 5 to 8 hours post-dose. | Peak excretion typically occurs between 3–5 hours. |

| 5. Preservation | CRITICAL: Add 2 mL of 6M HCl (or Glacial Acetic Acid) to the collection container before collection. | FIGLU is highly unstable at alkaline pH. Acidification (pH < 3.0) prevents degradation to glutamate [2]. |

| 6. Storage | Aliquot and freeze at -80°C immediately. | Prevents bacterial degradation. |

Protocol B: LC-MS/MS Quantitation

Objective: High-specificity quantification of FIGLU in urine. Note: While enzymatic assays exist, LC-MS/MS is the modern standard for distinguishing FIGLU from interfering isomers.

4.1 Materials

-

Analytes: Formiminoglutamic Acid (FIGLU).[4][1][2][3][5][6][7]

-

Internal Standard (IS): 13C5-Glutamic Acid or d5-Histidine (if labeled FIGLU is unavailable).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., amide-bonded phase). Rationale: FIGLU is highly polar and retains poorly on C18.

4.2 Sample Preparation

-

Thaw urine samples on ice.

-

Dilute 1:10 with Mobile Phase A containing Internal Standard (10 µM).

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove particulates.

-

Transfer supernatant to autosampler vials.

4.3 LC-MS/MS Conditions

-

Ionization: ESI Positive Mode (FIGLU protonates readily).

-

MRM Transitions:

-

Quantifier: 175.1

84.1 (Loss of formimino group + COOH). -

Qualifier: 175.1

129.1 (Loss of COOH).

-

-

Gradient:

-

0-1 min: 90% B (Isocratic loading).

-

1-5 min: 90%

50% B (Elution). -

5-7 min: 50% B (Wash).

-

7-10 min: 90% B (Re-equilibration).

-

Data Interpretation & The "Folate Trap"

A positive FIGLU test (High Excretion) does not solely indicate dietary folate deficiency.[8] It indicates a functional lack of THF . This distinction is critical for differential diagnosis.

5.1 Reference Ranges (Post-Load)

| Status | Urinary FIGLU (mg/8hr) | Urinary FIGLU (µmol/L) |

| Normal | < 30 mg | < 200 µmol/L |

| Deficient | > 35 mg (often > 200 mg) | > 500 µmol/L |

5.2 Differential Diagnosis: The Folate Trap

Vitamin B12 deficiency traps folate in the 5-Methyl-THF form, making it unavailable for FIGLU metabolism. Therefore, FIGLU is elevated in BOTH Folate and B12 deficiencies.

Figure 2: The Folate Trap.[4][9] B12 deficiency prevents the conversion of 5-Methyl-THF back to THF. Without THF, FIGLU metabolism fails, leading to high urinary FIGLU even if total body folate is normal.

5.3 Diagnostic Matrix

To distinguish the root cause, FIGLU data must be paired with Methylmalonic Acid (MMA) data.

| Biomarker Profile | Interpretation | Mechanism |

| High FIGLU + Normal MMA | Pure Folate Deficiency | Lack of folate substrate. |

| High FIGLU + High MMA | Vitamin B12 Deficiency | B12 defect blocks both Folate recycling (High FIGLU) and MMA conversion. |

| Normal FIGLU + High MMA | Early B12 Deficiency | B12 is low, but "Folate Trap" hasn't yet depleted THF reserves fully. |

References

-

Luhby, A. L., et al. (1959).[2][3] Detection and isolation of formiminoglutamic acid from urine in folic acid deficiency in humans.[2][3] Proceedings of the Society for Experimental Biology and Medicine.[4][2][3] Link

-

Cooperman, J. M., & Lopez, R. (2002).[2][3] The role of histidine in the anemia of folate deficiency.[1][2][3][7] Experimental Biology and Medicine.[4][2][3] Link

-

Hoffbrand, A. V. (1966). The mechanism of folate deficiency in patients receiving phenytoin. The Lancet. Link

-

Shane, B. (2008). Folate and vitamin B12 metabolism: Overview and interaction. American Journal of Clinical Nutrition. Link

Sources

- 1. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formiminoglutamic Acid (FIGlu) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Formiminoglutamic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Factors affecting formiminoglutamic acid excretion in vitamin B12 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AN ASSESSMENT OF THE HISTIDINE-LOADING (FIGLU) TEST IN INFANCY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FIGLU Test | Profiles RNS [profiles.uchicago.edu]

- 7. Relative importance of formiminoglutamic and urocanic acid excretion after a histidine load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Application Note: High-Sensitivity Enzymatic Determination of Urinary FIGLU

Topic: n-Formimidoyl-glutamic acid (FIGLU) Assay Kit Protocols Content Type: Application Note & Technical Guide Audience: Researchers, Clinical Biochemists, and Drug Development Scientists

Abstract & Introduction

N-Formimidoyl-glutamic acid (FIGLU) is a critical intermediate in the catabolism of L-Histidine.[1][2] Under normal physiological conditions, the enzyme formiminotransferase cyclodeaminase (FTCD) transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing glutamate and 5-formimino-THF.

In states of Folate (Vitamin B9) deficiency —specifically a lack of available THF—this reaction is stalled, leading to the accumulation of FIGLU.[3] Consequently, FIGLU excretion, particularly following a histidine load, is a functional biomarker for intracellular folate status, often detecting deficiency before serum folate levels drop or hematological changes occur (The "Folate Trap" mechanism).

This application note details a robust, enzymatic spectrophotometric protocol for quantifying FIGLU in urine.[4][5] Unlike non-specific colorimetric methods, this protocol relies on the specific enzymatic conversion of FIGLU to 5,10-methenyltetrahydrofolate , which exhibits a distinct UV absorption maximum at 350–365 nm in acidic conditions.

Scientific Principle & Mechanism[3][6]

The assay leverages the specificity of the liver enzyme FTCD (Formiminotransferase Cyclodeaminase). The reaction proceeds in two biological steps followed by a chemical stop step that generates the chromophore.

-

Transfer: FIGLU + Tetrahydrofolate (THF)

Glutamate + 5-Formimino-THF -

Cyclization: 5-Formimino-THF

5,10-Methenyl-THF + NH -

Acidification (Detection): Under acidic conditions (pH < 2.0), 5,10-Methenyl-THF is stable and absorbs strongly at 350–365 nm (

).

Biological Pathway Diagram

Figure 1: The metabolic pathway of Histidine catabolism showing the critical enzymatic conversion of FIGLU dependent on Folate (THF).

Pre-Analytical Considerations

Sample Collection & Stability

-

Matrix: Urine is the primary matrix. Serum FIGLU is generally too low for direct detection without pre-concentration.

-

Acidification (Critical): FIGLU is unstable at alkaline pH. Urine must be collected into bottles containing acid (e.g., 1-2 mL of conc. HCl per 24h collection) to maintain pH < 3.0.

-

Storage: Samples are stable at -20°C for 3 months if acidified.

-

Histidine Loading (Optional but Recommended): For maximum sensitivity in clinical research, subjects typically ingest 15g of L-Histidine HCl; urine is collected for 8 hours post-ingestion.

Reagent Preparation

-

THF Solution: Tetrahydrofolate is extremely sensitive to oxidation. Dissolve in varying concentrations of mercaptoethanol or ascorbate as a stabilizer and store under nitrogen/argon. Prepare fresh.

-

Enzyme Reagent (FTCD): Porcine liver concentrate is the standard source. Store lyophilized powder at -20°C.

Experimental Protocol

Materials Required[2][3][4][6][7][9][10][11][12][13]

-

UV-transparent microplate (96-well) or Quartz cuvettes.

-

Spectrophotometer capable of reading at 350 nm or 365 nm .

-

Reagent A: 0.1 M Potassium Phosphate Buffer, pH 7.2.

-

Reagent B: THF Solution (10 mM in reductant buffer).

-

Reagent C: FTCD Enzyme Solution.

-

Stop Solution: 10% Perchloric Acid (PCA) or 2N HCl.

Workflow Diagram

Figure 2: Step-by-step assay workflow ensuring correction for background urine absorbance via blank subtraction.

Step-by-Step Procedure

-

Sample Neutralization: Take 1.0 mL of acidified urine and adjust pH to approx. 7.0 using KOH. Filter if turbid.

-

Plate Setup:

-

Test Well: 20 µL Sample + 100 µL Buffer + 50 µL THF + 20 µL Enzyme.

-

Sample Blank: 20 µL Sample + 120 µL Buffer + 50 µL THF (No Enzyme).

-

Reagent Blank: 120 µL Buffer + 50 µL THF + 20 µL Enzyme (No Sample).

-

-

Incubation: Seal plate and incubate at 25°C (room temp) for 30 minutes in the dark (protect THF).

-

Termination: Add 50 µL of Stop Solution (Acid) to all wells.

-

Note: The acid converts the enzymatic product 5-formimino-THF into 5,10-methenyl-THF.

-

-

Development: Allow to stand for 15–30 minutes at room temperature.

-

Measurement: Read Absorbance (OD) at 365 nm .

Data Analysis & Interpretation

Calculation

Calculate the

Concentration is determined using the Beer-Lambert Law or a Standard Curve (FIGLU standards 0–100 µM).

-

(Extinction Coeff. of 5,10-methenyl-THF at 365nm)

- = Pathlength (approx. 0.6 cm for 200µL in standard 96-well plate, but specific to plate type).

Reference Ranges (Human Urine)

| Condition | FIGLU Excretion (µmol/24h) | Interpretation |

| Normal (No Load) | < 35 µmol/24h | Normal Baseline |

| Normal (Post-Histidine) | < 200 µmol/24h | Normal Tolerance |

| Folate Deficiency | > 500 µmol/24h | Positive "Folate Trap" |

| B12 Deficiency | Elevated (Moderate) | Secondary Folate Trap |

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Accuracy , every run must include internal quality controls.

Spike-and-Recovery (Matrix Effect Check)

Urine contains UV-absorbing compounds (urochrome, uric acid).

-

Protocol: Spike a known amount of FIGLU standard (e.g., 50 µM) into a duplicate urine sample.

-

Validation: Recovery should be 85–115%. If <80%, the urine matrix is inhibiting the enzyme. Dilute sample 1:5 and re-run.

THF Integrity Check

THF oxidizes rapidly to Dihydrofolate (DHF), which does not function as a cofactor.

-

Visual Check: The THF reagent should be clear/colorless. A yellow/orange tint indicates oxidation.

-

Functional Check: Run a "Positive Control" (known FIGLU standard). If OD is < 0.1, the THF is likely degraded.

Specificity Control

High levels of Glutamate in urine do not interfere with this UV method (unlike colorimetric glutamate-dehydrogenase methods) because the detection wavelength (365 nm) is specific to the methenyl-THF derivative, not the glutamate byproduct.

References

-

Tabor, H., & Wyngarden, L. (1958). A method for the determination of formiminoglutamic acid in urine.[1][2][4][5][6][7] Journal of Clinical Investigation, 37(6), 824–828.[7]

-

Luhby, A. L., Cooperman, J. M., & Teller, D. N. (1959). Histidine metabolic loading test to distinguish folic acid deficiency from vitamin B12 in megaloblastic anemias. Proceedings of the Society for Experimental Biology and Medicine, 101(2), 350-352.

-

PubChem. (n.d.). Formiminoglutamic acid (Compound Summary). National Library of Medicine.[8]

-

Chanarin, I. (1963). The excretion of formiminoglutamic acid following histidine loading in pregnancy and other states. Proceedings of the Royal Society of Medicine.

Sources

- 1. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic studies of a family with massive formiminoglutamic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Relative importance of formiminoglutamic and urocanic acid excretion after a histidine load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excretion of formimino-glutamic acid in steatorrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]

High-Performance Liquid Chromatography Analysis of Formiminoglutamic Acid (FIGLU): Derivatization Strategies and Protocols

Executive Summary & Strategic Overview

Formiminoglutamic acid (FIGLU) is a critical intermediate in the catabolism of histidine.[1][2][3] Its accumulation in urine, particularly following a histidine load test, is a functional marker for folate deficiency (specifically tetrahydrofolate) and certain liver disorders.

The Analytical Challenge: FIGLU presents a unique challenge for standard Reverse-Phase HPLC (RP-HPLC):

-

High Polarity: It elutes near the void volume on C18 columns.

-

Lack of Chromophore: It has negligible UV absorption above 210 nm.

-

Blocked Primary Amine: The

-amino group of the glutamic acid moiety is "capped" by the formimino group (

The Solution: Differential Glutamate Analysis While direct detection via LC-MS/MS is the modern reference method, many laboratories rely on HPLC with Fluorescence Detection (FLD) for cost-efficiency. This guide details the Differential Glutamate Method . This protocol exploits the chemical instability of FIGLU in alkaline conditions to convert it quantitatively into Glutamate, which is then derivatized with OPA.

Method Principle:

Biological & Chemical Context

Understanding the pathway is essential for troubleshooting interferences. FIGLU accumulates when the enzyme formiminotransferase cyclodeaminase lacks its cofactor (THF).

Caption: Catabolism of Histidine yielding FIGLU. The conversion to Glutamate requires THF.[2] In folate deficiency, this step is blocked, causing FIGLU accumulation.

Detailed Protocol: Differential HPLC-FLD

Reagents and Materials[3][5][6][7]

-

Derivatization Reagent (OPA/2-ME): Dissolve 50 mg o-Phthalaldehyde (OPA) in 1.25 mL methanol. Add 11.2 mL of 0.4 M Borate buffer (pH 9.5) and 50

L of 2-Mercaptoethanol (2-ME). Note: Prepare fresh daily. 2-ME provides the thiol group necessary to form the fluorescent isoindole derivative. -

Hydrolysis Reagent: 2.0 M Potassium Hydroxide (KOH).

-

Neutralization Reagent: 2.0 M Hydrochloric Acid (HCl).

-

Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 7.2) + 0.5% Tetrahydrofuran (THF).

-

Mobile Phase B: 50:35:15 Acetonitrile:Methanol:Water.

-

Standard: N-Formimino-L-glutamic acid (Sigma-Aldrich or equivalent).

Sample Collection & Preservation (Critical)

FIGLU is unstable at neutral/alkaline pH.

-

Protocol: Collect 24-hour urine in a container containing 10 mL of 6 M HCl or glacial acetic acid.

-

Target pH: Urine pH must remain

during storage. -

Storage: -20°C for up to 1 month.

Experimental Workflow

This workflow requires running two parallel preparations for every sample.

Caption: Differential analysis workflow. Path B converts FIGLU to Glutamate via alkaline hydrolysis. Path A measures background Glutamate.

Step-by-Step Procedure

Step 1: Hydrolysis (The Conversion)

-

Take 100

L of acidified urine. -

Add 100

L of 2.0 M KOH. Check that pH is -

Incubate at room temperature for 60 minutes (or 50°C for 20 minutes). Mechanism: The alkaline environment cleaves the formimino group, yielding Glutamate, Ammonia, and Formate.

-

Add 100

L of 2.0 M HCl to neutralize. -

Add 700

L of water (Total Volume = 1.0 mL). Dilution Factor = 10.

Step 2: Control Preparation (Endogenous Glu)

-

Take 100

L of acidified urine. -

Add 900

L of water/buffer (neutral pH). Dilution Factor = 10. -

Do not add KOH/Heat.

Step 3: Automated Pre-Column Derivatization Set the autosampler to perform the following mixing routine:

-

Aspirate 10

L of Sample (Hydrolyzed or Control). -

Aspirate 10

L of OPA/2-ME Reagent. -

Mix in loop/vial.

-

Wait 1.0 minute (Reaction is fast; OPA derivatives are unstable over long periods).

-

Inject 20

L.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 |

| Temperature | 35°C |

| Flow Rate | 1.0 mL/min |

| Excitation | 340 nm |

| Emission | 455 nm |

| Run Time | ~25 minutes |

Gradient Profile:

-

0-2 min: 0% B (Isocratic loading)

-

2-15 min: 0%

60% B (Linear gradient) -

15-18 min: 60%

100% B (Wash) -

18-25 min: 0% B (Re-equilibration)

Data Analysis & Validation

Calculation

The OPA-Glutamate peak usually elutes between 5–10 minutes depending on the column.

-

Quantify Glutamate concentration in Aliquot B (Total Glu).

-

Quantify Glutamate concentration in Aliquot A (Free Glu).

-

Calculate:

Reference Ranges

-

Normal: < 35

mol/24h (without Histidine load). -

Post-Histidine Load (Normal): < 200

mol/24h. -

Folate Deficiency: > 500

mol/24h (often reaching millimolar levels).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete hydrolysis | Increase incubation time or KOH concentration. Ensure pH > 11. |

| High Background | High endogenous Glutamate | Ensure proper separation of Glu peak. Use a steeper gradient if Glu co-elutes with other amines. |

| Unstable Baseline | OPA degradation | Prepare OPA reagent fresh daily. OPA oxidizes rapidly. |

| Negative FIGLU | pH Mismatch | Ensure Aliquot A and B are at the exact same pH before injection; pH affects OPA fluorescence intensity. |

Alternative Methods (Brief Note)

While HPLC-FLD is robust, researchers should be aware of alternatives:

-

LC-MS/MS: The "Platinum Standard." Requires no derivatization. Uses HILIC columns to retain polar FIGLU. Detection via MRM transition (e.g., 175.1

84.1 m/z). -

Enzymatic Assay: Uses purified FIGLU transferase and Cyclodeaminase to convert FIGLU to 5,10-methenyl-THF, measured at 350 nm. High specificity but enzymes are expensive and hard to source.

References

-

Cooperman, J. M. (1967). "The role of histidine in the anemia of folate deficiency." American Journal of Clinical Nutrition.

-

Luhby, A. L., et al. (1959). "Urinary Excretion of Formiminoglutamic Acid in the Diagnosis of Folic Acid Deficiency." Proceedings of the Society for Experimental Biology and Medicine.

-

Kohn, J., Mollin, D. L., & Rosenbach, L. M. (1961).[4] "Conventional and polarographic methods for the determination of formiminoglutamic acid." Journal of Clinical Pathology.

-

Sigma-Aldrich Technical Bulletin. "Amino Acid Analysis by HPLC: OPA/FMOC Derivatization."

-

ResearchGate Protocol Archive. "HPLC-FLD for Simultaneous Determination of Amino Acids."

Sources

- 1. Faculty Collaboration Database - Mesh term FIGLU Test [fcd.mcw.edu]

- 2. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic studies of a family with massive formiminoglutamic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical evaluation of the Figlu test in pregnancy with special reference to the white cell changes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Capillary Electrophoresis for the Separation of N-Formimidoyl-glutamic Acid

Abstract

This application note presents a detailed protocol for the separation and analysis of N-Formimidoyl-glutamic acid (FIGLU) in urine using capillary electrophoresis (CE). FIGLU is a critical biomarker for diagnosing folic acid and vitamin B12 deficiencies.[1][2] The method described herein is a capillary zone electrophoresis (CZE) technique with UV detection, offering a rapid, efficient, and cost-effective alternative to more complex analytical methods. This guide provides a comprehensive overview of the scientific principles, a step-by-step experimental protocol, and guidelines for method validation, tailored for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction: The Clinical Significance of FIGLU

N-Formimidoyl-glutamic acid (FIGLU) is a key intermediate in the metabolic pathway that catabolizes L-histidine to L-glutamic acid.[1] The final step of this pathway, the conversion of FIGLU to glutamate, is dependent on the coenzyme tetrahydrofolic acid (THF), which is the active form of folate. In cases of folate or vitamin B12 deficiency, the activity of the enzyme glutamate formiminotransferase is impaired, leading to an accumulation of FIGLU in the blood and its subsequent excretion in the urine.[3] Therefore, the quantitative analysis of urinary FIGLU is a valuable tool for assessing folate status and diagnosing megaloblastic anemia.[3][4][5] Elevated levels of urinary FIGLU can also be indicative of the rare inherited disorder, formiminoglutamic aciduria.[4][6][7]

Capillary electrophoresis (CE) is a highly efficient analytical technique that separates charged molecules based on their differential migration in an electric field.[8][9] Its advantages include high resolution, short analysis times, minimal sample and reagent consumption, and automation.[10][11] These features make CE an attractive method for the analysis of biomarkers like FIGLU in complex biological matrices such as urine.[12][13]

Principles of Capillary Electrophoresis for FIGLU Separation

This method utilizes capillary zone electrophoresis (CZE), the simplest mode of CE. The separation is based on the differences in the charge-to-mass ratio of the analytes.[14]

2.1. Analyte Ionization

FIGLU is an amino acid derivative containing two carboxylic acid groups and an imine group.[15] The charge of the FIGLU molecule is pH-dependent. To achieve separation, the pH of the background electrolyte (BGE) is crucial. By selecting a BGE with a pH above the isoelectric point (pI) of FIGLU, the molecule will carry a net negative charge and migrate toward the anode. Conversely, a BGE with a pH below the pI will result in a net positive charge and migration towards the cathode. For this protocol, a high pH BGE is proposed to ensure FIGLU is anionic.

2.2. Electroosmotic Flow (EOF)

In a fused-silica capillary, the inner wall contains silanol groups that are deprotonated at pH values above 3, creating a negatively charged surface. This attracts cations from the BGE, forming an electrical double layer. When a voltage is applied, these hydrated cations migrate towards the cathode, dragging the bulk solution with them. This bulk flow is known as the electroosmotic flow (EOF).[9] In this method, the anionic FIGLU will have an electrophoretic migration towards the anode, but the strong EOF towards the cathode will ensure that all species, including anions, eventually pass the detector.

The separation of different analytes is achieved because their individual electrophoretic mobilities are superimposed on the EOF. Cations will elute first, followed by neutral species (which move with the EOF), and then anions, with smaller, more highly charged anions eluting last.

Experimental Protocol

This protocol is designed for a standard capillary electrophoresis system equipped with a UV detector.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Formimidoyl-glutamic acid (FIGLU) standard | ≥98% | Sigma-Aldrich |

| Tris(hydroxymethyl)aminomethane (Tris) | ACS Grade | Various |

| Boric Acid | ACS Grade | Various |

| Sodium Hydroxide (NaOH) | ACS Grade | Various |

| Hydrochloric Acid (HCl) | ACS Grade | Various |

| Deionized Water | 18.2 MΩ·cm | In-house |

| Fused-silica capillary | 50 µm i.d. | Various |

3.2. Instrumentation

| Instrument | Specifications |

| Capillary Electrophoresis System | Agilent 7100, Sciex PA 800 Plus, or equivalent |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Capillary | 50 µm i.d., 360 µm o.d., effective length 50 cm, total length 60 cm |

| Data Acquisition Software | Instrument-specific software |

3.3. Preparation of Solutions

-

Background Electrolyte (BGE): 40 mM Tris / 160 mM Boric Acid, pH 10.0

-

Dissolve 0.484 g of Tris and 0.989 g of boric acid in approximately 80 mL of deionized water.

-

Adjust the pH to 10.0 with 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Filter through a 0.22 µm syringe filter before use. This BGE composition has been shown to be effective for the separation of amino acids and their analogues.[1]

-

-

Capillary Conditioning Solutions:

-

1 M Hydrochloric Acid

-

1 M Sodium Hydroxide

-

0.1 M Sodium Hydroxide

-

-

Standard Solutions:

-

Prepare a 1 mg/mL stock solution of FIGLU in deionized water.

-

Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

3.4. Sample Preparation (Urine)

-

Collect a mid-stream urine sample in a sterile container.

-

Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.[16]

-

Filter the supernatant through a 0.22 µm syringe filter. For samples with high protein content, ultrafiltration may be necessary.[2]

-

Dilute the filtered urine 1:10 with deionized water. The dilution factor may need to be adjusted based on the expected FIGLU concentration.

-

Store prepared samples at 4°C if analyzed within the same day, or at -20°C for longer-term storage.[16]

3.5. CE Method Parameters

| Parameter | Setting | Rationale |

| Capillary Conditioning (New Capillary) | 1 M HCl (10 min), DI Water (5 min), 1 M NaOH (20 min), DI Water (5 min), BGE (10 min) | Activates the silanol groups and ensures a reproducible EOF. |

| Pre-run Conditioning | 0.1 M NaOH (2 min), DI Water (2 min), BGE (3 min) | Cleans and re-equilibrates the capillary between runs. |

| Injection | Hydrodynamic, 50 mbar for 5 seconds | Introduces a small, well-defined plug of the sample. |

| Separation Voltage | +25 kV | Provides efficient separation in a reasonable timeframe. |

| Capillary Temperature | 25 °C | Maintains stable viscosity of the BGE and reproducible migration times. |

| Detection Wavelength | 200 nm | Provides good sensitivity for underivatized amino acid derivatives. |

3.6. Experimental Workflow Diagram

Sources

- 1. Development of a capillary electrophoretic method for the analysis of amino acids containing tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate formiminotransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. eCFR :: 21 CFR 862.1305 -- Formiminoglutamic acid (FIGLU) test system. [ecfr.gov]

- 6. Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. babysfirsttest.org [babysfirsttest.org]

- 8. brjac.com.br [brjac.com.br]

- 9. Development and validation of a capillary electrophoresis method with laser-induced fluorescence detection for the determination of captopril in human urine and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Profiling of Amino Acids in Urine Samples of Patients Suffering from Inflammatory Bowel Disease by Capillary Electrophoresis-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomedical applications of amino acid detection by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary proteomics based on capillary electrophoresis-coupled mass spectrometry in kidney disease: discovery and validation of biomarkers, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Urine Proteins by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

reducing background noise in the FIGLU enzymatic assay

Welcome to the technical support center for the formiminoglutamate (FIGLU) enzymatic assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve robust and reproducible results by understanding the critical parameters of this assay.

Introduction to the FIGLU Enzymatic Assay

The FIGLU enzymatic assay is a method used to determine the activity of formiminotransferase-cyclodeaminase (FTCD), an enzyme crucial in the metabolic pathway of histidine. The assay quantifies the conversion of FIGLU to glutamate, a reaction dependent on the cofactor tetrahydrofolic acid (THF).[1][2] Clinically, elevated levels of FIGLU can indicate deficiencies in folate or vitamin B12.[1] In a research setting, this assay is valuable for studying folate metabolism and screening for inhibitors of FTCD.

The assay's core principle involves the FTCD-catalyzed transfer of a formimino group from FIGLU to THF, forming 5-formiminotetrahydrofolate. This intermediate is then converted to 5,10-methenyltetrahydrofolate, which can be quantified spectrophotometrically at approximately 350 nm.

Troubleshooting Guide: Reducing Background Noise

High background noise is a common issue in the FIGLU enzymatic assay, which can mask the true signal and lead to inaccurate results. This section addresses specific problems you may encounter and provides actionable solutions.

Q1: My blank (no-enzyme control) has a very high absorbance reading. What are the likely causes and how can I fix this?

A high blank reading is one of the most frequent challenges and can stem from several sources. It's essential to systematically investigate each possibility.

Potential Cause 1: Instability of Tetrahydrofolate (THF)

-

Expertise & Experience: Tetrahydrofolate is notoriously unstable and susceptible to oxidation, especially when exposed to air and light.[3][4] Degradation of THF can produce compounds that absorb at the same wavelength as the product of the enzymatic reaction, leading to a high background signal.[5]

-

Troubleshooting Protocol:

-

Prepare THF Solutions Freshly: Always prepare THF solutions immediately before use. Do not store diluted THF solutions, even at low temperatures, for extended periods.

-

Use an Antioxidant: Include a stabilizing agent like ascorbic acid in your THF preparation buffer.[4] Ascorbic acid helps to prevent the oxidative degradation of THF.

-

Protect from Light: Prepare and handle THF solutions in a dark environment or use amber-colored tubes to minimize light exposure.[3]

-

Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen, which can accelerate THF degradation.

-

Potential Cause 2: Non-Enzymatic Degradation of FIGLU

-

Expertise & Experience: The substrate, FIGLU, can undergo slow, non-enzymatic conversion, contributing to the background signal.[6] This is more likely to occur under suboptimal pH or temperature conditions.

-

Troubleshooting Protocol:

-

Optimize Buffer pH: Ensure your assay buffer pH is optimal for both enzyme activity and substrate stability. The ideal pH for FTCD is typically around 7.2.[7] Deviations from this can increase the rate of non-enzymatic reactions.

-

Control Temperature: Run your assays at a consistent and controlled temperature. High temperatures can accelerate the degradation of both substrate and cofactor.

-

Run a "No-Enzyme, No-Substrate" Control: This will help you identify if any component of your buffer system is contributing to the background absorbance.

-

Potential Cause 3: Contaminated Reagents

-

Expertise & Experience: Contamination in your buffer, water, or stock solutions can introduce interfering substances.[8]

-

Troubleshooting Protocol:

-

Use High-Purity Water: Always use freshly prepared, high-purity (e.g., Milli-Q) water for all buffers and solutions.

-

Filter Sterilize Buffers: If you suspect microbial contamination, filter your buffers through a 0.22 µm filter.

-

Prepare Fresh Buffers: Avoid using old buffer stocks, as their pH may have shifted or they may have become contaminated over time.

-

Q2: I'm observing a significant signal drift during my assay. What could be the cause?

Signal drift, a continuous increase or decrease in absorbance over time in your control wells, can make it difficult to determine the true reaction rate.

Potential Cause 1: Continuous Degradation of THF

-

Expertise & Experience: As mentioned, THF is unstable. If it is degrading throughout the course of your assay, you will observe a steady increase in background absorbance.

-

Troubleshooting Protocol:

-

Implement the THF stabilization techniques described in Q1. A stable THF solution is key to a stable baseline.

-

Potential Cause 2: Temperature Fluctuations

-

Expertise & Experience: Spectrophotometer readings can be sensitive to temperature changes. If your plate reader's temperature control is not stable, you may see signal drift.

-

Troubleshooting Protocol:

-

Pre-warm the Plate Reader: Allow your plate reader to equilibrate to the desired temperature before starting your measurements.

-

Equilibrate Reagents: Ensure all your reagents and the assay plate are at the assay temperature before mixing.

-

Experimental Workflow for Troubleshooting High Background

Caption: A logical workflow for diagnosing and resolving high background noise in the FIGLU assay.

Frequently Asked Questions (FAQs)

Q: What is the principle of the FIGLU enzymatic assay?

A: The assay measures the activity of the enzyme formiminotransferase-cyclodeaminase (FTCD).[7] This enzyme catalyzes the transfer of a formimino group from N-formimino-L-glutamate (FIGLU) to tetrahydrofolate (THF). The product, 5-formiminotetrahydrofolate, is then enzymatically converted to 5,10-methenyltetrahydrofolate, which has a distinct absorbance peak around 350 nm that can be measured spectrophotometrically.

Q: What are the critical reagents and their recommended storage conditions?

A: The critical reagents are the FTCD enzyme, FIGLU, and THF.

-

FTCD Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

FIGLU: Store as a powder at -20°C. Prepare solutions fresh and store on ice for short-term use.

-

Tetrahydrofolate (THF): This is the most labile reagent. Store the powder at -20°C under an inert gas if possible. Solutions should be prepared fresh immediately before each experiment and stabilized with an antioxidant like ascorbic acid.[4]

Q: How can I optimize the enzyme concentration for my assay?

A: To find the optimal enzyme concentration, perform a titration experiment. Keep the substrate (FIGLU) and cofactor (THF) concentrations constant and test a range of enzyme concentrations. The ideal concentration will produce a linear reaction rate over your desired assay time and result in a signal that is well within the linear range of your spectrophotometer.[9]

Q: What is the importance of a "no-substrate" control?

A: A "no-substrate" control, which contains the enzyme and all other assay components except for FIGLU, is crucial for identifying any background signal that may originate from the enzyme preparation itself or from interactions between the enzyme and the cofactor.[10]

Data Summary Table: Troubleshooting Strategies

| Issue | Potential Cause | Recommended Solution | Principle of Solution |

| High Blank Reading | THF Degradation | Prepare THF fresh with ascorbic acid; protect from light. | Prevents oxidation of THF, reducing absorbing degradation products.[3][4] |

| Non-enzymatic FIGLU breakdown | Optimize buffer pH and maintain consistent temperature. | Reduces the rate of spontaneous substrate degradation.[6] | |

| Contaminated Reagents | Use high-purity water and prepare fresh buffers. | Eliminates interfering substances.[8] | |

| Signal Drift | Continuous THF Degradation | Implement THF stabilization protocols. | Ensures a stable baseline throughout the assay. |

| Temperature Fluctuations | Equilibrate plate reader and all reagents. | Minimizes temperature-induced variations in absorbance readings. | |

| Low Signal-to-Noise Ratio | Suboptimal Reagent Concentrations | Titrate enzyme and substrate concentrations. | Maximizes the enzymatic reaction rate relative to the background.[9] |

Biochemical Pathway

Caption: The enzymatic conversion of FIGLU and THF to 5,10-Methenyl-THF by the bifunctional FTCD enzyme.

References

-

Chen, X., Chothia, S. Y., Basran, J., & Hopkinson, R. J. (2021). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis. RSC Publishing. Available at: [Link]

-

ResearchGate. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? Available at: [Link]

-

Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays? Available at: [Link]

-

Zhao, Y., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. PMC. Available at: [Link]

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

-

Pfeiffer, C. M., et al. (2018). Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage. PMC. Available at: [Link]

-

Chen, X., et al. (2021). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis. Chemical Communications. Available at: [Link]

-

Ingerman, E., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

-

Quora. (2020). In an enzymatic assay, why are we keeping a substrate and an enzyme blank? Available at: [Link]

-

ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Available at: [Link]

-

MDPI. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Available at: [Link]

-

PubMed. (1989). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Available at: [Link]

-

USDA ARS. (2005). Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables Food Chemistry. Available at: [Link]

-

ResearchGate. (2020). Why higher OD in no substrate blank than inactivated enzyme blank? Available at: [Link]

-

Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. Available at: [Link]

-

NIH. (2015). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Available at: [Link]

-

Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Available at: [Link]

-

ResearchGate. (2014). How can I optimize immobilized enzymes and substrate concentration for enzyme inhibition conductometric biosensor? Available at: [Link]

-

Quora. (2016). What are the reasons of poor results in enzymatic assays? Available at: [Link]

-

Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Available at: [Link]

-

PubMed. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Available at: [Link]

-

NIH. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Formiminoglutamic acid. Available at: [Link]

-

NIH. (2015). The widespread role of non-enzymatic reactions in cellular metabolism. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric). Available at: [Link]

-

MDPI. (2015). The Impact of Non-Enzymatic Reactions and Enzyme Promiscuity on Cellular Metabolism during (Oxidative) Stress Conditions. Available at: [Link]

-

NIH. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Available at: [Link]

-

Springer. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Available at: [Link]

-

Sandiego University. (n.d.). Biochem Lab Enzyme Assay Background F21. Available at: [Link]

-

MDPI. (2023). A Stable and Rapid Protoplast-Based CRISPR/Cas9-Ribonucleoprotein Complex Screening System for Octoploid Strawberry (Fragaria × ananassa). Available at: [Link]

-

PubMed. (2002). The role of histidine in the anemia of folate deficiency. Available at: [Link]

-

ResearchGate. (2018). Methods to stop enzyme reactions? Available at: [Link]

-

PubMed. (1964). AN ASSESSMENT OF THE HISTIDINE-LOADING (FIGLU) TEST IN INFANCY. Available at: [Link]

-

NIH. (2008). Controlling the rates of biochemical reactions and signaling networks by shape and volume changes. Available at: [Link]

Sources

- 1. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]

- 2. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01425K [pubs.rsc.org]

- 6. The widespread role of non-enzymatic reactions in cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Technical Support Center: High-Throughput FIGLU Screening

Method Refinement & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Enzymatic Assays (Microplate) & LC-MS/MS Workflows Last Updated: February 12, 2026

Introduction: The Senior Scientist’s Perspective

Welcome. If you are accessing this guide, you are likely encountering variability in your Formiminoglutamic Acid (FIGLU) screening. Whether you are validating a newborn screening panel or assessing folate deficiency in oncology trials, FIGLU is a deceptively difficult analyte. It is highly polar, unstable in alkaline conditions, and its enzymatic detection relies on a fragile coupled reaction.

This guide moves beyond basic kit instructions. We focus on causality —understanding why a plate failed so you can engineer a robust correction. We treat the protocol as a self-validating system where every control tells a story.

Module 1: The Enzymatic Assay (Spectrophotometric)

Context: Most high-throughput screens utilize a coupled enzymatic reaction where FIGLU is converted to Glutamate, which is subsequently dehydrogenated to generate NADH (measurable at 340 nm).

The Mechanism & Critical Failure Points

To troubleshoot, you must visualize the signal generation pathway.

Figure 1: The Coupled Enzymatic Cascade. Note that signal generation (NADH) is two steps removed from the analyte (FIGLU). Failure in Cofactor (THF) integrity or Enzyme 2 (GDH) mimics FIGLU absence.

Troubleshooting Guide: Enzymatic Workflow

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Signal Drift (Non-Linearity) | THF Oxidation | Tetrahydrofolate (THF) is the obligate formimino-acceptor. It is extremely oxygen-sensitive. If THF oxidizes, FTCD cannot convert FIGLU, flattening the curve. | Add Mercaptoethanol: Supplement buffer with 2-mercaptoethanol or DTT to maintain reducing conditions. Prepare THF fresh daily. |

| High Background (Blank) | Endogenous Glutamate | Biological matrices (urine/serum) contain native glutamate. If not subtracted, GDH will convert it to NADH, creating a false positive. | Bichromatic Blanking: Run a parallel "Sample Blank" well containing sample + buffer without FTCD enzyme. Subtract this value from the reaction well. |

| Low Sensitivity (Slope) | pH Mismatch | FTCD and GDH have different pH optima. FTCD prefers ~pH 7.2, while GDH prefers alkaline pH (~8.0). | Two-Step Protocol: Incubate Sample + FTCD + THF first (30 min @ pH 7.2). Then add GDH + NAD+ in a high-pH buffer (pH 8.5) for the readout. |

| Inhibition | Matrix Interference | High concentrations of Ammonia (in urine) or EDTA (in plasma) can inhibit GDH activity. | Desalting/Dilution: For urine, a 1:10 dilution is often required. Avoid EDTA; use Heparin plasma if possible. |

Module 2: LC-MS/MS High-Throughput Screening

Context: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for specificity but suffers from "ion suppression" in high-throughput "dilute-and-shoot" methods.

The Protocol: HILIC Separation Strategy

FIGLU is highly polar and elutes in the void volume of standard C18 columns, leading to massive ion suppression from salts. We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) .

Optimized Workflow:

-

Sample Prep: 20 µL Urine + 180 µL Acetonitrile (containing Internal Standard ).

-

Internal Standard (Critical): Use

-FIGLU or d3-Glutamate (if FIGLU-specific IS is unavailable, though FIGLU-d5 is preferred). -

Column: Amide-HILIC (e.g., BEH Amide), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate, pH 3.0 (aqueous).

-

B: Acetonitrile with 0.1% Formic Acid.

-

Troubleshooting Guide: LC-MS/MS

| Issue | Diagnostic Check | Root Cause | Solution |

| Retention Time Shift | Check pH of MP A | HILIC retention is extremely sensitive to pH and ionic strength. Even a 0.1 pH unit shift alters selectivity. | Buffer Control: Use a high-precision pH meter. Ensure Ammonium Formate concentration is consistent (10mM recommended). |

| Signal Suppression | IS Response Plot | If the Internal Standard area drops >50% in patient samples vs. standards, matrix components are quenching ionization. | Divert Valve: Divert the first 0.5 min of flow to waste to remove salts. Increase dilution factor (1:20 or 1:50). |

| Carryover | Inject Blank after High Std | FIGLU is "sticky" on metallic surfaces in HILIC conditions. | Needle Wash: Use a strong organic needle wash (50:50 MeOH:H2O + 0.5% Formic Acid) and increase wash duration. |

Module 3: Decision Logic for Method Validation

When results are ambiguous, follow this logic tree to isolate the variable.

Figure 2: Diagnostic Logic Tree. This workflow prioritizes ruling out matrix effects (the most common cause of failure in urine analysis) before investigating reagent integrity.

FAQ: Common User Queries

Q: My urine samples are showing negative FIGLU values in the enzymatic assay. A: This is a classic "blanking" error. Your sample blank (Sample + Buffer) has a higher absorbance than your reaction well. This often happens if the sample is highly colored or turbid and settles during the reaction.

-

Fix: Centrifuge all urine samples (10,000 x g for 5 min) prior to assay. Ensure the Sample Blank is treated exactly the same (time/temp) as the reaction well.

Q: Can I use EDTA plasma for FIGLU screening? A: For LC-MS, yes. For enzymatic assays, no . EDTA chelates divalent cations that may be necessary for the auxiliary enzymes or can inhibit Glutamate Dehydrogenase (GDH) depending on the specific isoform used in the kit. Heparin is the preferred anticoagulant.

Q: How stable is FIGLU in stored samples? A: FIGLU is pH-sensitive. In alkaline urine (pH > 7.0), it degrades rapidly to glutamate.

-

Protocol: Acidify urine immediately upon collection (add HCl to pH < 4.0) if analysis is not immediate. Store at -80°C.

References

-

Meiss, M., et al. (1964). "An Enzymatic Method for the Assay of Glutamine and Formiminoglutamic Acid." Journal of Laboratory and Clinical Medicine.

-

Morato, N. M., et al. (2020).[1] "High-Throughput Label-Free Enzymatic Assays Using Desorption Electrospray-Ionization Mass Spectrometry." Angewandte Chemie.

-

WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." DMPK Services.

-

Tautenhahn, R., et al. (2019). "Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS." Analytical Chemistry.

-

Abcam Technical Support. "Troubleshooting Guide for Enzymatic Assay Kits." Abcam Protocols.

Sources

Technical Support Center: FIGLU Mobile Phase Optimization Guide

Topic: Optimization of Mobile Phase for Formiminoglutamic Acid (FIGLU) Separation in HPLC Document ID: TSC-2024-FIGLU-01 Status: Active Audience: Analytical Chemists, Metabolic Researchers, Drug Development Scientists

Executive Summary & Technical Context[1][2][3][4][5]

Formiminoglutamic acid (FIGLU) is a polar, thermally labile intermediate in histidine catabolism. Its separation presents a "Chromatographer’s Dilemma": it is too polar for standard C18 retention yet unstable in the alkaline conditions often used to retain acidic metabolites.

Successful mobile phase optimization requires balancing three competing factors:

-

Polarity: FIGLU elutes near the void volume (

) on standard C18 columns. -

Stability: FIGLU rapidly degrades to Glutamic Acid in alkaline (pH > 7.0) or highly aqueous/heated environments.

-

Selectivity: It must be resolved from its structural analogs: Histidine (precursor) and Glutamic Acid (degradation product).

This guide provides troubleshooting workflows and optimized protocols based on Ion-Pairing (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting & Optimization (Q&A)

Category A: Retention & Peak Shape Issues

Q1: My FIGLU peak elutes in the dead volume (k' < 1) on a C18 column. Increasing water content doesn't help. What is the fix?

Technical Root Cause: FIGLU contains two carboxylic acid groups and an amino group, making it highly polar. On a standard C18 stationary phase, even at 100% aqueous conditions, hydrophobic interaction is insufficient for retention.

Corrective Action: You must alter the separation mechanism. Two pathways are recommended:

-

Ion-Pair Reagent (Recommended for UV): Add an ion-pairing agent like Sodium Octanesulfonate (SOS) or Heptafluorobutyric Acid (HFBA) to the mobile phase. The hydrophobic tail of the reagent anchors to the C18 phase, while the charged head interacts with FIGLU, creating a "pseudo-stationary phase."

-

Switch to HILIC (Recommended for MS): Use a HILIC Amide or Silica column.[1] The separation mechanism changes to partitioning into a water-enriched layer on the surface.

Q2: I see peak splitting or "shouldering" on the FIGLU peak.

Technical Root Cause: This is often a pH mismatch relative to the analyte's pKa.[2][3] FIGLU has ionizable groups with pKa values approx. 2.2 (COOH), 4.3 (COOH), and 9.5 (NH). If the mobile phase pH is near a pKa, the analyte splits between ionized and non-ionized forms, traveling at different velocities.

Corrective Action: Buffer the mobile phase to pH 2.5 - 3.0 .

-

Why: At this pH, the carboxylic acids are partially suppressed (increasing hydrophobicity for RP) or consistently ionized (for cation exchange/HILIC), and the amino group is protonated. Crucially, this pH prevents the hydrolysis of the formimino group.

Category B: Stability & Degradation

Q3: My calibration curve slope is decreasing over time, and a new peak is appearing at the retention time of Glutamic Acid.

Technical Root Cause: FIGLU is chemically unstable in alkaline conditions or upon prolonged exposure to heat. It hydrolyzes to Glutamic Acid and Ammonia. If your mobile phase pH is > 6.0, or if the autosampler is not cooled, degradation occurs during the run sequence.

Corrective Action:

-

Acidify Mobile Phase: Ensure Mobile Phase A is pH < 3.5.

-

Thermostat Autosampler: Set sample tray temperature to 4°C.

-

Fresh Prep: Prepare standards daily; do not store in mobile phase for >24 hours.

Optimized Experimental Protocols

Protocol A: Ion-Pair Reversed Phase (Robust UV Detection)

Best for routine quantification where Mass Spec is not available.

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | Provides surface for ion-pair adsorption. |

| Mobile Phase A | 10 mM KH₂PO₄ + 5 mM Sodium Octanesulfonate (SOS), adjusted to pH 2.5 with H₃PO₄. | SOS increases retention of polar FIGLU; Acidic pH stabilizes the molecule. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to control elution strength. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Gradient | Isocratic: 95% A / 5% B | High aqueous content required to dissolve buffer salts; low organic prevents SOS precipitation. |

| Detection | UV @ 210-220 nm | FIGLU lacks a strong chromophore; low UV is required. |

Protocol B: HILIC-MS/MS (High Sensitivity)

Best for biological fluids (plasma/urine) requiring high sensitivity.

| Parameter | Specification | Rationale |

| Column | HILIC Amide or Zwitterionic (e.g., 100 x 2.1 mm, 1.7 µm) | Amide phase retains polar amines strongly via hydrogen bonding. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid) | Volatile buffer compatible with MS; pH 3.0 ensures protonation. |

| Mobile Phase B | Acetonitrile (ACN) | ACN induces the water-layer formation essential for HILIC. |

| Gradient | 0-2 min: 90% B (Hold)2-10 min: 90% -> 50% B10-12 min: 50% B | Start high organic to retain polar FIGLU, then gradient to elute. |

| Detection | ESI Positive Mode (MRM) | Mass spec avoids UV interference from biological matrix. |

Visualizations

Figure 1: Mobile Phase Decision Matrix

Caption: Logical workflow for selecting the correct mobile phase based on available instrumentation and column type.

Figure 2: Degradation Pathway Warning

Caption: Mechanism of FIGLU instability. Mobile phase pH must remain acidic to prevent the formation of Glutamic Acid interferences.

FAQ: Expert Insights

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: Yes, but with caveats. TFA (0.05% - 0.1%) is a stronger ion-pairing agent than Formic Acid and will improve retention on C18 columns without needing SOS. However, TFA suppresses ionization in Mass Spectrometry (signal loss) and absorbs strongly at low UV wavelengths (210 nm), causing baseline drift. Use TFA only for UV detection if SOS is unavailable.

Q: Why is my FIGLU peak tailing on the HILIC column? A: HILIC mechanisms rely on the water layer. If your sample diluent is 100% water, it disrupts this layer upon injection, causing peak distortion. Optimization: Dissolve your sample in 75% Acetonitrile / 25% Aqueous Buffer (matching the mobile phase) to ensure peak integrity.

Q: How do I separate FIGLU from Histidine? A: Histidine is basic (contains an imidazole ring). At pH 3.0, both FIGLU and Histidine are positively charged, but Histidine is more polar/basic.

-

On C18 + SOS: Histidine elutes after FIGLU because the ion-pair reagent interacts more strongly with the more basic Histidine.

-

On HILIC: Histidine is retained longer than FIGLU due to stronger ionic interaction with the silica/amide surface.

References

-

Separation Mechanism & Ion Pairing

-

Journal of Chromatography A. "Ion-pair chromatography of polar metabolites."[4] (General Principle).

-

Available at:

-

-

FIGLU Instability & Analysis

-

Clinical Chemistry. "Conventional voltage electrophoresis for formiminoglutamic-acid determination in folic acid deficiency." (Historical context on instability).[5]

-

Available at:

-

-

HILIC Optimization Strategies

- LCGC International.

-

Available at:

-

pH Effects on Retention

Sources

Validation & Comparative

Establishing Reliable Reference Ranges for Urinary N-Formimidoyl-glutamic Acid (FIGLU): A Comparative Guide for Researchers

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing reference ranges for urinary N-formimidoyl-glutamic acid (FIGLU). We will delve into the clinical significance of FIGLU, compare analytical methodologies for its quantification, and provide a detailed framework for establishing robust reference intervals, grounded in scientific integrity and adherence to established guidelines.

The Clinical Significance of Urinary FIGLU: A Key Biomarker in Folate Metabolism

N-formimidoyl-glutamic acid (FIGLU) is a crucial intermediate metabolite in the catabolism of the amino acid L-histidine to L-glutamic acid. The final step of this conversion, the transfer of the formimino group from FIGLU to tetrahydrofolate (THF) to form formiminotetrahydrofolate and glutamate, is dependent on the enzyme glutamate formiminotransferase. This reaction is a critical juncture in one-carbon metabolism, directly linking histidine breakdown with the folate cycle.

Elevated urinary excretion of FIGLU is a well-established functional biomarker for folate deficiency.[1][2] In a state of folate insufficiency, the scarcity of THF leads to a bottleneck in the histidine catabolism pathway, causing FIGLU to accumulate and subsequently be excreted in the urine.[3] Historically, the "FIGLU excretion test," which involves an oral histidine load to challenge the pathway, was a common method to diagnose folate deficiency.[4]

Beyond folate status, urinary FIGLU levels can also be indicative of Vitamin B12 deficiency.[5][6] Vitamin B12 is essential for the regeneration of THF from 5-methyltetrahydrofolate. A deficiency in B12 can lead to a "folate trap," where folate is metabolically unavailable, indirectly causing an increase in FIGLU excretion.[5]

Furthermore, elevated urinary FIGLU has been associated with several other conditions, including:

-

Pregnancy: Increased folate demands during pregnancy can lead to relative deficiencies and higher FIGLU levels.[6][7]

-

Alcohol Consumption: Chronic alcohol intake can interfere with folate absorption and metabolism, resulting in increased FIGLU excretion.[6][8]

-

Liver Disease: Impaired liver function can affect histidine metabolism and folate utilization.

-

Formiminoglutamic Acidemia: This rare inherited metabolic disorder is characterized by a deficiency in the enzyme glutamate formiminotransferase, leading to markedly high levels of FIGLU in the urine.[1][9][10]

Given its role as a sensitive indicator of metabolic status, the accurate quantification of urinary FIGLU and the establishment of reliable reference ranges are paramount for clinical research and diagnostics.

A Comparative Analysis of Analytical Methodologies for Urinary FIGLU Quantification

The choice of analytical method is a critical determinant of the accuracy and reliability of urinary FIGLU measurements. Over the years, various techniques have been employed, each with its own set of advantages and limitations.

| Analytical Method | Principle | Advantages | Disadvantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly specific detection based on mass-to-charge ratio. | High sensitivity and specificity, allowing for direct and accurate quantification without derivatization. Considered the gold standard. | High initial instrument cost and requires specialized technical expertise. |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation of FIGLU from other urinary components on a chromatographic column, followed by detection. Often requires pre- or post-column derivatization to enhance detection.[2][3][11] | Good sensitivity and specificity, widely available instrumentation. | Can be more labor-intensive due to derivatization steps, potential for interference from other urinary components. |

| Enzymatic Assays | Utilizes the specific enzymatic conversion of FIGLU, coupled to a detectable reaction (e.g., change in absorbance).[8] | Relatively simple and can be adapted for high-throughput analysis. | Susceptible to interference from other substances in the urine that may affect enzyme activity. May have lower sensitivity compared to chromatographic methods. |

| Electrophoresis | Separation of molecules based on their charge and size in an electric field. | Historically used, relatively simple setup. | Lower resolution and sensitivity compared to modern chromatographic techniques, not ideal for precise quantification. |

For researchers aiming for the highest degree of accuracy and specificity, LC-MS/MS is the recommended methodology . Its ability to directly measure FIGLU with minimal sample preparation and high sensitivity makes it the superior choice for establishing robust reference ranges.

Establishing Urinary FIGLU Reference Ranges: A Step-by-Step Framework

The establishment of reliable reference ranges is a meticulous process that requires careful planning and execution to ensure the results are representative of the target population. The Clinical and Laboratory Standards Institute (CLSI) guideline EP28-A3c provides a comprehensive framework for this process.[12][13]

The Foundational Principles of Reference Interval Studies

The core directive of a reference interval study is to define a range of values expected in a healthy population. This involves a multi-step process that begins with defining the population of interest and culminates in the statistical determination of the reference limits.

Caption: Workflow for Establishing Urinary FIGLU Reference Ranges.

Pre-analytical Considerations: The Critical First Step

The integrity of urinary FIGLU measurements begins long before the sample reaches the analyzer. Strict adherence to pre-analytical protocols is essential to minimize variability and ensure accurate results.

-

Patient Instructions: Provide clear instructions to participants regarding diet and medication restrictions. For instance, a diet low in histidine may decrease baseline FIGLU levels.[8]

-

Sample Collection: A first-morning or a 24-hour urine collection is typically preferred to minimize diurnal variation. The collection container should be sterile and free of preservatives that could interfere with the assay.

-

Sample Storage and Transport: Urine samples should be refrigerated or frozen shortly after collection to prevent degradation of FIGLU. For long-term storage, freezing at -80°C is recommended.

A Detailed Protocol for Urinary FIGLU Analysis by LC-MS/MS

The following protocol provides a general framework for the quantification of urinary FIGLU using LC-MS/MS. This should be adapted and validated within the specific laboratory setting.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Vortex the samples to ensure homogeneity.

- Centrifuge the urine at >10,000 x g for 10 minutes to pellet any cellular debris or precipitates.

- Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

- Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled FIGLU). The internal standard is crucial for correcting for variations in sample preparation and instrument response.

- Add 400 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.

- Vortex vigorously for 30 seconds.

- Centrifuge at >12,000 x g for 10 minutes.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

- Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of polar molecules like FIGLU.

- Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve optimal separation.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for FIGLU and its internal standard.

3. Data Analysis and Quantification:

- A calibration curve is constructed by analyzing a series of standards with known concentrations of FIGLU.

- The concentration of FIGLU in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

- Urinary FIGLU concentrations are typically normalized to urinary creatinine to account for variations in urine dilution. Creatinine should be measured using a reliable method, such as an enzymatic assay or a separate LC-MS/MS method.

Published Reference Ranges for Urinary FIGLU

The establishment of universal reference ranges for urinary FIGLU is challenging due to variations in analytical methods, populations studied, and reporting units. The following table summarizes some published reference ranges to provide a comparative overview. It is crucial for each laboratory to establish or verify its own reference ranges based on its specific methodology and patient population.

| Population | Analytical Method | Reference Range | Units | Source |

| Healthy Adults | Not Specified | 0 - 1.5 | mmol/mol creatinine | [7] |

| Healthy Adults | Not Specified | 0 - 2.7 | nmol/mg Creatinine | [6] |

| Healthy Adults | Not Specified | 0 - 5.1 | ug/mgCR | [2] |

| Newborns with FTCD deficiency (mean value) | Tandem Mass Spectrometry | 108 | mg/g creatinine | [14] |

| Individuals with FTCD deficiency | Tandem Mass Spectrometry | 5 - 195 | mmol/mol creatinine | [15] |

Note: The significant variation in units underscores the importance of standardization in reporting.

Factors Influencing Urinary FIGLU Levels

A comprehensive understanding of the factors that can influence urinary FIGLU levels is essential for the accurate interpretation of results.

-

Dietary Intake: The amount of histidine in the diet can directly impact FIGLU production. High-protein diets may lead to higher baseline FIGLU levels. Conversely, calorie restriction or fasting has been shown to decrease FIGLU excretion.[8]

-

Folate and Vitamin B12 Status: As previously discussed, deficiencies in these vitamins are the primary metabolic causes of elevated urinary FIGLU.

-

Alcohol Consumption: Both acute and chronic alcohol use can lead to increased FIGLU excretion due to interference with folate metabolism.[8]

-

Pregnancy: The physiological demands of pregnancy increase folate requirements, which can result in elevated FIGLU.[6]

-

Medications: Certain drugs can interfere with folate metabolism and potentially affect FIGLU levels. These include:

-

Antifolates: Methotrexate and other dihydrofolate reductase inhibitors.

-

Anticonvulsants: Phenytoin and carbamazepine.

-

Oral Contraceptives: Some studies have suggested an effect on folate metabolism.[6]

-

-

Genetic Factors: The inherited disorder Formiminoglutamic Acidemia, caused by mutations in the FTCD gene, leads to a profound increase in urinary FIGLU excretion.[9][10][14] The severity of the clinical phenotype can vary, with some individuals showing elevated FIGLU only after a histidine load, while others have persistently high levels.[14]

-

Age and Sex: Some studies have suggested a dependence of FIGLU excretion on age and sex, highlighting the need for partitioning reference intervals.[8]

Conclusion: Towards Standardized and Reliable FIGLU Reference Ranges

The establishment of accurate and reliable reference ranges for urinary FIGLU is a critical endeavor for advancing research and clinical applications related to folate and one-carbon metabolism. This guide has provided a framework for this process, emphasizing the importance of selecting a robust analytical method, adhering to stringent pre-analytical protocols, and following established guidelines such as the CLSI EP28-A3c.

By embracing a scientifically rigorous approach to reference interval establishment, the research and clinical communities can ensure the data generated for this important biomarker is both trustworthy and clinically meaningful. This will ultimately contribute to a better understanding of metabolic health and disease, and pave the way for improved diagnostic and therapeutic strategies.

References

-

Baby's First Test. (n.d.). Formiminoglutamic Acidemia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). FIGLU - Formiminoglutamic acidemia. Newborn Screening Codes. Retrieved from [Link]

- Scriver, C. R., et al. (2019). Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening. Molecular Genetics and Metabolism, 128(1-2), 64-69.

- Rosenauerová-Ostrá, A., Hilgertová, J., & Šonka, J. (1976). Urinary formiminoglutamate in man. Normal values related to sex and age. Effects of low calorie intake and alcohol consumption. Clinica Chimica Acta, 73(1), 39-43.

-

Metagene. (n.d.). GLUTAMATE FORMIMINOTRANSFERASE DEFICIENCY; FORMIMINOGLUTAMIC ACIDURIA (FIGLU). Retrieved from [Link]

- Majumdar, R., et al. (2017). Allelic spectrum of formiminotransferase-cyclodeaminase gene variants in individuals with formiminoglutamic aciduria. Molecular Genetics & Genomic Medicine, 5(6), 749-756.

- Clinical and Laboratory Standards Institute. (2020). Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (EP28-A3c). CLSI.

- Tang, Y., et al. (2022). Establishment of Reference Intervals of Ten Commonly Used Clinical Chemistry Analytes: A Real-World Study in China. Journal of Multidisciplinary Healthcare, 15, 1855-1865.

-

HealthMatters.io. (n.d.). Formiminoglutamic Acid (FIGlu) - Metabolic Analysis Markers (Urine). Retrieved from [Link]

- Tsuruoka, M., et al. (2023).

- Williams, D. L., & Spray, G. H. (1971). Factors affecting formiminoglutamic acid excretion in vitamin B12 deficiency.

- Chanarin, I. (1963). Urinary formiminoglutamic acid excretion in patients with neoplastic disease. British Journal of Cancer, 17(2), 248-255.

-

HealthMatters.io. (n.d.). Formiminoglutamic Acid - OMX Organic Metabolomics / Diagnostic Solutions. Retrieved from [Link]

- Gatti, R., et al. (2007). Analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 549-555.

- Li, P., et al. (2019). Pediatric reference intervals of liver and renal function tests from birth to adolescence in Chinese children as performed on the Olympus AU5400. Clinica Chimica Acta, 490, 142-146.

- Ozarda, Y. (2018). Verification of reference intervals in routine clinical laboratories: Practical challenges and recommendations.

- Aygün, G., & Aygün, F. N. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Analytical Methods in Chemistry, 2022, 9982743.

- Imai, K., et al. (2023).

- Parvy, P. R., et al. (1998). Regression-based reference limits for urinary amino acids in a pediatric population. Clinical Chemistry, 44(8), 1727-1732.

- Kuroda, Y., et al. (1982). Skin histidase activity and urine formiminoglutamic acid (FIGLU) in patients with histidinemia found by screening newborn infants. Clinica Chimica Acta, 119(3), 319-328.

- Aygün, G., & Aygün, F. N. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. Journal of Analytical Methods in Chemistry, 2022, 9982743.

- Racz, P. I., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Journal of Analytical Methods in Chemistry, 2020, 8868934.

- Ozarda, Y. (2018). Verification of reference intervals in routine clinical laboratories: Practical challenges and recommendations.

- Klimowska, A., & Wielgomas, B. (2021).

- Clinical and Laboratory Standards Institute. (2022).

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

- Weckwerth, W., et al. (2018).